N-(5-methylheptyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This typically includes the compound’s systematic name, common name, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable reaction conditions.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves detailing the compound’s reactivity, including its common reactions and the conditions under which they occur.Physical And Chemical Properties Analysis
This includes the compound’s melting and boiling points, solubility, density, and other physical properties, as well as its chemical stability and reactivity.Scientific Research Applications
Synthetic Approaches and Structural Confirmation
- A study by Kulakov et al. (2015) detailed the synthesis of 5,6-dihydro-1,3-thiazin-4-one derivatives through a one-pot reaction, unveiling their high antiradical and anti-inflammatory activities. The structure of one such derivative was confirmed via X-ray analysis (Kulakov et al., 2015).
- Another research by Kulakov et al. (2009) highlighted the intramolecular heterocyclization of β-N-(methacryloylcarbamoythioyl)isonicotinohydrazide under the influence of amines, forming a specific thiazin derivative. The spatial structure was authenticated using X-ray crystallography (Kulakov et al., 2009).
Chemical Properties and Reactions
Chemical Reactivity and Derivative Formation
- Potočňák et al. (2010) described the formation of methyl derivatives and their stabilization via hydrogen bonds and pi-pi interactions, emphasizing the molecular structures formed by the nearly planar acridine moiety and the unique heterocyclic ring portion (Potočňák et al., 2010).
- Karimian et al. (2017) presented the synthesis of new derivatives of benzo[b]pyrimido[5,4-e][1,4]thiazin, detailing the nucleophilic substitution reactions and the characterization of these products (Karimian et al., 2017).
Application in Material Science
Flame Retardant Properties
- A study by Al-Masoudi (2018) examined the use of organic sulfur compounds, including thiazin derivatives, as flame retardants for polyester and epoxy resins, showing significant results in reducing flammability (Al-Masoudi, 2018).
Biological and Pharmaceutical Research
Anti-Inflammatory and Anti-Microbial Applications
- Bhati and Kumar (2008) synthesized novel thiazole derivatives, assessing their anti-inflammatory, ulcerogenic, and analgesic activities, revealing promising pharmacological properties (Bhati & Kumar, 2008).
- Suh et al. (2012) explored N-aryl-4-aryl-1,3-thiazole-2-amine derivatives for their anti-inflammatory properties, focusing on their inhibition of 5-lipoxygenase, a key enzyme involved in inflammation-related diseases (Suh et al., 2012).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and storage.
Future Directions
This could involve potential applications of the compound, areas for further research, and unanswered questions about its properties or behavior.
properties
IUPAC Name |
N-(5-methylheptyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2S/c1-3-11(2)7-4-5-8-13-12-14-9-6-10-15-12/h11H,3-10H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMDQZFDLAEDFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCNC1=NCCCS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylheptyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.